molecular formula C14H16ClNO3 B1286284 Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride CAS No. 1177362-09-2

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride

Cat. No.: B1286284
CAS No.: 1177362-09-2
M. Wt: 281.73 g/mol
InChI Key: BIIBGZOWGFELSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride is a furan-based chemical building block of high interest in medicinal chemistry and organic synthesis. Its molecular structure incorporates a furan ring, a methyl ester, and a benzylaminomethyl side chain, making it a versatile precursor for the development of novel chemical entities. Compounds within this class have demonstrated significant potential in pharmaceutical research, particularly as intermediates for the synthesis of bioactive molecules. For instance, structurally similar furfurylamine derivatives are key intermediates in intramolecular Diels-Alder reactions, which are powerful methods for constructing complex polycyclic structures found in many natural products . Furthermore, furan derivatives are extensively investigated as potent inhibitors of various enzymes and receptors, highlighting the value of this scaffold in drug discovery . As a high-quality building block, this compound enables researchers to explore new chemical space in the development of potential therapeutic agents. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-[(benzylamino)methyl]furan-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3.ClH/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11;/h2-8,15H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIBGZOWGFELSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride generally follows a multi-step synthetic route:

  • Step 1: Formation of the methyl 5-(chloromethyl)-2-furoate intermediate
    This involves the selective chloromethylation at the 5-position of methyl 2-furoate, generating a reactive site for nucleophilic substitution.

  • Step 2: Nucleophilic substitution with benzylamine
    The chloromethyl group is displaced by benzylamine, forming the benzylaminomethyl substituent on the furan ring.

  • Step 3: Conversion to hydrochloride salt
    The free amine product is treated with hydrochloric acid to yield the hydrochloride salt, improving compound stability and solubility.

This general approach aligns with standard synthetic routes for similar substituted furoate esters and amine derivatives as indicated in chemical literature and patent methodologies.

Detailed Preparation Procedure

2.1. Preparation of Methyl 5-(chloromethyl)-2-furoate

  • Reactants:

    • Methyl 2-furoate
    • Chloromethylation reagent (e.g., formaldehyde and hydrochloric acid or chloromethyl methyl ether)
    • Catalyst or acid promoter (e.g., zinc chloride or sulfuric acid)
  • Conditions:

    • Reaction temperature: typically 0–40 °C to control regioselectivity
    • Solvent: inert organic solvent such as dichloromethane or acetonitrile
    • Reaction time: 2–6 hours depending on reagent and scale
  • Outcome:
    Methyl 5-(chloromethyl)-2-furoate is obtained with moderate to high yield and purified by extraction and crystallization.

2.2. Substitution with Benzylamine

  • Reactants:

    • Methyl 5-(chloromethyl)-2-furoate
    • Benzylamine (1.0 to 1.2 equivalents)
  • Conditions:

    • Solvent: polar aprotic solvents such as methanol, acetonitrile, or N,N-dimethylformamide (DMF)
    • Base: triethylamine or potassium carbonate to neutralize HCl generated
    • Temperature: 50–120 °C (can be performed under reflux or microwave heating)
    • Time: 2–12 hours depending on conditions
  • Procedure:
    The chloromethyl ester is reacted with benzylamine in the presence of base, allowing nucleophilic substitution to form methyl 5-[(benzylamino)methyl]-2-furoate.

  • Purification:
    After reaction completion, the mixture is cooled, solvent removed under reduced pressure, and the residue purified by recrystallization or chromatography.

2.3. Formation of Hydrochloride Salt

  • Procedure:
    The free base amine is dissolved in an organic solvent (e.g., ethyl acetate or methanol), and hydrogen chloride gas or a solution of hydrochloric acid in ether is bubbled or added slowly.

  • Outcome:
    this compound precipitates as a solid, which is filtered, washed, and dried.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Chloromethylation Methyl 2-furoate, formaldehyde + HCl, ZnCl2 0–40 2–6 70–85 Control temperature to avoid polysubstitution
Amination (nucleophilic substitution) Methyl 5-(chloromethyl)-2-furoate, benzylamine, triethylamine, MeOH or DMF 50–120 2–12 75–90 Base neutralizes HCl formed; solvent choice affects yield
Salt formation Free base + HCl in ether or MeOH Room temp 1–2 >95 Ensures product stability and water solubility

Analytical and Purification Techniques

  • Purity assessment: High-performance liquid chromatography (HPLC) with UV detection at ~240 nm is standard for monitoring reaction progress and final purity.
  • Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) confirm substitution pattern and molecular weight.
  • Crystallization: Recrystallization from solvents such as ethanol or ethyl acetate yields pure hydrochloride salt crystals.
  • Drying: Vacuum drying at 40–60 °C ensures removal of residual solvents without decomposition.

Research Findings and Considerations

  • The hydrochloride salt form enhances the compound’s stability and water solubility, facilitating handling and potential biological applications.
  • Reaction optimization studies indicate that polar aprotic solvents and mild bases improve substitution efficiency and yield.
  • The nucleophilic substitution step is sensitive to temperature and base concentration; excessive heat or base can lead to side reactions or decomposition.
  • Purification by activated carbon treatment and filtration can improve color and purity, as seen in related ester preparations.
  • Although direct literature on this compound’s preparation is limited, analogous synthetic routes for related furoate esters and benzylamine derivatives support the outlined methodology.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Temperature Time Yield Range Purification Method
Chloromethylation of methyl 2-furoate Formaldehyde + HCl, ZnCl2 catalyst, DCM solvent 0–40 °C 2–6 h 70–85% Extraction, crystallization
Nucleophilic substitution with benzylamine Benzylamine, triethylamine, MeOH/DMF solvent 50–120 °C 2–12 h 75–90% Recrystallization, chromatography
Hydrochloride salt formation HCl gas or HCl in ether/methanol Room temp 1–2 h >95% Filtration, drying

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furoate derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving furan derivatives.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.

Industry:

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The furan ring provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride with structurally or functionally related compounds, focusing on molecular features, grades, applications, and commercial availability.

Compound Name CAS Number Molecular Formula Grade Purity Key Applications Availability References
Methyl 5-[(benzylamino)methyl]-2-furoate HCl 1177362-09-2 Not explicitly stated Pharmacy Grade ≥99% Pharmaceutical intermediate Bulk suppliers via ECHEMI
Berberine hydrochloride 633-65-8 C₂₀H₁₈ClNO₅ Pharmacy Grade ≥99% Antibacterial, antidiabetic agent Widely available in bulk
Dexrazoxane hydrochloride 149003-01-0 C₁₁H₁₆N₄O₄·HCl AR Grade ≥99% Cardioprotective agent Limited packaging (1kg)
5-Fluoro-2-methanesulfonyl-benzylamine HCl 1192347-84-4 C₈H₁₀FNO₂S Pharmaceutical Grade ≥98% Intermediate for kinase inhibitors Custom synthesis by Hairui Chemical
Methyl 5-methyl-2-furoate 93-50-5 C₇H₈O₃ Not specified Not stated Flavor/fragrance industry Available via BerrChemical
5-[(Benzylamino)methyl]-2-methoxyphenol 2527-96-0 C₁₅H₁₇NO₂ Not specified Not stated Antioxidant or polymer synthesis 7 suppliers listed

Key Comparisons

Structural and Functional Differences Benzylamine Derivatives: Both Methyl 5-[(benzylamino)methyl]-2-furoate HCl and 5-[(benzylamino)methyl]-2-methoxyphenol (2527-96-0) feature a benzylaminomethyl group. However, the former’s furoate ester and hydrochloride salt enhance solubility in polar solvents compared to the latter’s phenolic structure, which may favor antioxidant activity . Ester vs. Sulfonyl Groups: The target compound’s furoate ester contrasts with 5-Fluoro-2-methanesulfonyl-benzylamine HCl (1192347-84-4), where a sulfonyl group increases electrophilicity, making it more reactive in kinase inhibitor synthesis .

Pharmaceutical Relevance Grade and Purity: Methyl 5-[(benzylamino)methyl]-2-furoate HCl shares a ≥99% purity with Berberine HCl (633-65-8) and Dexrazoxane HCl (149003-01-0), but its Pharmacy Grade aligns it closer to Berberine’s antibacterial applications rather than Dexrazoxane’s cardioprotective niche . Packaging and Demand: Unlike Dexrazoxane HCl (packaged in 1kg units), the target compound is supplied in bulk, indicating industrial-scale demand as an intermediate rather than a direct active pharmaceutical ingredient (API) .

Commercial Accessibility While Methyl 5-[(benzylamino)methyl]-2-furoate HCl is listed as available via ECHEMI , CymitQuimica notes its discontinued status, suggesting regional or supplier-specific variability in production . In contrast, 5-[(benzylamino)methyl]-2-methoxyphenol (2527-96-0) has broader supplier support, likely due to simpler synthesis .

Synthetic Flexibility The furoate ester in the target compound provides a reactive site for further modifications, unlike Methyl 5-methyl-2-furoate (93-50-5), which lacks the benzylamino group and is primarily used in non-pharmaceutical industries .

Biological Activity

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, synthesis, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted at the second position with a carboxylate group, linked to a benzylamino group. This unique structure enhances its solubility and potential interactions with biological systems.

PropertyValue
Molecular FormulaC12H14ClN O3
Molecular Weight257.69 g/mol
SolubilitySoluble in water (hydrochloride form)

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzylamino group facilitates hydrogen bonding with active sites, while the furan ring provides a rigid scaffold that enhances binding affinity and specificity. This compound has been studied for its potential roles in:

  • Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with receptors relevant to neurological and inflammatory conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Klebsiella pneumoniae1264

In vitro tests showed that the compound effectively inhibited the growth of these bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicated that this compound has low toxicity at therapeutic concentrations. For instance, cell viability assays revealed that concentrations up to 20 µM did not significantly affect cell survival in B16F10 murine melanoma cells.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several furan derivatives, including this compound. Results indicated that this compound displayed superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Drug Development Applications : As an intermediate in drug synthesis, this compound has been explored for developing new therapeutic agents targeting inflammatory diseases. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process, starting with functionalization of the furan ring. For example, methyl 2-furoate derivatives can undergo aminomethylation via reductive amination or nucleophilic substitution. Benzylamine is a common reagent for introducing the benzylamino group. Optimization includes controlling reaction temperature (e.g., 50–80°C for reductive amination), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants (e.g., 1:1.2 furan:benzylamine). Catalysts like Pd/C or NaBH3_3CN may enhance efficiency . Purity can be improved using recrystallization in ethanol/water mixtures.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with key signals at δ ~7.3 ppm (benzyl aromatic protons) and δ ~6.5–7.0 ppm (furan protons).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z ~321).
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl) within ±0.3% of theoretical values.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent degradation.
  • Humidity : The hydrochloride salt is hygroscopic; use desiccants (silica gel) in sealed containers.
  • Light Sensitivity : Amber vials reduce photodegradation. Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation products via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound in receptor-binding assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Solutions include:

  • Reproducibility Checks : Validate assays across multiple labs using standardized protocols.
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed furan rings or dealkylated amines) that interfere with activity .
  • Dose-Response Curves : Establish EC50_{50} values in triplicate to confirm potency thresholds .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or enzymes). Parameters include grid box sizes (20–25 Å) and Lamarckian genetic algorithms.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR Analysis : Compare with analogs (e.g., methyl 5-benzoyl-2-furoate) to identify critical pharmacophores .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for stereoselective benzylamination.
  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy to detect racemization .

Q. How do structural modifications (e.g., halogenation) impact the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Studies : Introduce electron-withdrawing groups (e.g., Cl) to reduce lipophilicity. Measure via shake-flask method or HPLC-derived parameters.
  • Solubility : Assess in PBS (pH 7.4) and simulate bioavailability using Abraham solvation parameters.
  • Thermal Analysis : DSC/TGA evaluates melting points and decomposition profiles after substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.